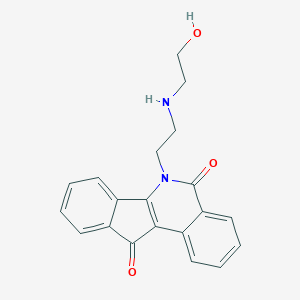

![molecular formula C13H14O4 B115510 4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone CAS No. 150019-57-1](/img/structure/B115510.png)

4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone

Descripción general

Descripción

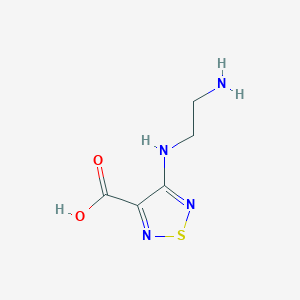

4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone is a chemical compound with the molecular formula C13H14O4 . It has a molecular weight of 234.25 g/mol .

Molecular Structure Analysis

The molecular structure of 4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone consists of a cyclohexanone ring attached to a benzo[1,3]dioxol-5-yl group . The InChI string representation of the molecule is InChI=1S/C13H14O4/c14-10-3-5-13(15,6-4-10)9-1-2-11-12(7-9)17-8-16-11/h1-2,7,15H,3-6,8H2 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 234.25 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 55.8 Ų . The heavy atom count is 17 .Aplicaciones Científicas De Investigación

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used for the identification and quantification of proteins and their modifications, understanding the interactions within a proteome, and the analysis of protein expression at different times or under different conditions .

Flavoring Agent in Food

4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone has been evaluated as a potential flavoring agent. It’s synthesized chemically and considered for use in specific food categories to enhance or modify flavor profiles, although it’s not intended for use in beverages .

Anticancer Research

In the field of cancer research, derivatives of this compound have been designed and synthesized. These derivatives are then evaluated for their antiproliferative activity against various cancer cell lines, such as CCRF-CEM, LNCaP, and MIA PaCa-2, contributing to the development of potential anticancer therapies .

Sensor Technology

The compound has applications in sensor technology, particularly in the development of custom-made electrodes with small organic molecules. These sensors can be used for various purposes, including the detection of trace amounts of metals or other substances .

Mecanismo De Acción

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a compound used in proteomics research , it likely interacts with its targets to induce changes at the molecular level.

Result of Action

, it has been used in research for its potential antiproliferative activity against cancer cells.

Propiedades

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c14-10-3-5-13(15,6-4-10)9-1-2-11-12(7-9)17-8-16-11/h1-2,7,15H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBCBGZLNXQEEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C2=CC3=C(C=C2)OCO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569943 | |

| Record name | 4-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone | |

CAS RN |

150019-57-1 | |

| Record name | 4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150019-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

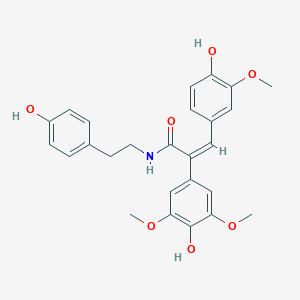

![1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole](/img/structure/B115452.png)

![N-[ethyl-[2-(ethylamino)ethyl]amino]-N-hydroxynitrous amide](/img/structure/B115454.png)